molecular formula C23H22ClN5O2S B2970080 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 886927-03-3

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2970080
CAS No.: 886927-03-3
M. Wt: 467.97
InChI Key: SPEBPQJORRQBNI-UHFFFAOYSA-N
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Description

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly in the context of pain management and inflammation. The compound is designed as a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2) . Activation of MRGPRX2, which is expressed on sensory neurons and mast cells, is known to elicit a unique degranulation pathway distinct from the IgE-FcεRI pathway, making it a compelling target for modulating pseudo-allergic drug reactions and chronic itch. Recent studies have explored its potential to induce a phenomenon known as agonist-induced desensitization , whereby prior activation of the receptor can lead to a temporary state of insensitivity, potentially blocking subsequent activation by endogenous pruritogens or algogens. Consequently, this compound serves as a critical research tool for investigating MRGPRX2-mediated signaling pathways, mast cell biology, and the development of novel therapeutic strategies for neurogenic inflammation and chronic pain conditions.

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-2-31-20-11-9-19(10-12-20)25-22(30)16-32-23-27-26-21(29(23)28-13-3-4-14-28)15-17-5-7-18(24)8-6-17/h3-14H,2,15-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEBPQJORRQBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS Number: 886931-95-9) is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClN6O3SC_{21}H_{17}ClN_{6}O_{3}S, with a molecular weight of 468.92468.92 g/mol. The structure consists of a triazole ring, a pyrrole moiety, and various substituents that enhance its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole and pyrrole scaffolds exhibit significant antimicrobial properties. For instance, derivatives similar to the compound in focus have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the inhibition of key metabolic pathways in bacteria, such as cell wall synthesis and protein synthesis.

Antitumor Activity

The compound has been evaluated for its anticancer potential. A series of related triazole derivatives demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these compounds ranged from 1.611.61 to 2.982.98 µg/mL, indicating promising activity against tumor cells. Structure-activity relationship studies suggest that the presence of chlorobenzyl and ethoxyphenyl groups is crucial for enhancing cytotoxicity.

CompoundCell LineIC50 (µg/mL)
Compound AMCF-71.61 ± 1.92
Compound BA5492.98 ± 1.12

Anticonvulsant Properties

The anticonvulsant activity of similar thiazole and triazole compounds has been documented, with some derivatives showing significant protective effects in animal models of epilepsy. The SAR analysis indicates that modifications in the pyrrole ring can enhance anticonvulsant efficacy.

The biological activities of this compound are believed to arise from several mechanisms:

  • Enzyme Inhibition : Compounds like this one can inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission.
  • DNA Interaction : Triazole derivatives often interact with DNA or RNA, disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A recent study focused on a series of triazole derivatives similar to the compound demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The study highlighted the importance of substituent positioning on the aromatic rings for maximizing therapeutic efficacy.

Comparison with Similar Compounds

The target compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives , which exhibit structural diversity in their substituents. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name & Source R1 (Triazole Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 4-Chlorobenzyl 4-Ethoxyphenyl ~453.9 Not Reported Chloro group enhances lipophilicity
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 3-Pyridinyl 4-Ethylphenyl ~433.5 Not Reported Orco agonist; activates insect ion channels
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 2-Pyridinyl 4-Butylphenyl ~453.9 Not Reported Orco antagonist; blocks ion channel activity
5m (4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) Butylthio, Phenyl Pyridin-4-yl Not Reported 147–149 High crystallinity; moderate melting point
Compound (2-((5-(4-methoxybenzyl)-4-(pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide) 4-Methoxybenzyl 2-Trifluoromethylphenyl ~507.45 Not Reported Methoxy group improves solubility; trifluoromethyl enhances metabolic stability
9d (Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate) Trifluoromethyl, Nitrobenzylidene Ethyl ester, Nitrophenyl 541.89 Not Reported Electron-withdrawing groups (NO₂, CF₃) may alter reactivity
Key Observations:
  • Ethoxy vs. Trifluoromethyl/Nitro: The 4-ethoxyphenyl group in the target compound may facilitate hydrogen bonding compared to the sterically hindered trifluoromethyl group () or nitro groups (9d) .
  • Melting Points : Analogs like 5m (147–149°C) and 5n (199–202°C) suggest that aryl substituents (e.g., pyridine, phenyl) improve crystallinity compared to aliphatic chains .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves sequential functionalization of the 1,2,4-triazole core. Key steps include:

  • Alkylation of the triazole ring with 4-chlorobenzyl groups.
  • Thioether formation using mercaptoacetic acid derivatives.
  • Final acylation with 4-ethoxyphenylacetamide precursors . Optimization strategies :
  • Use anhydrous dioxane as a solvent to minimize side reactions.
  • Employ triethylamine to neutralize HCl byproducts during chloroacetyl chloride reactions .
  • Recrystallize intermediates from ethanol-DMF mixtures for purity .

Q. What spectroscopic methods are essential for confirming structural integrity?

  • 1H/13C NMR : Assign protons and carbons from the triazole (δ 8.1–8.3 ppm), pyrrole (δ 6.2–6.4 ppm), and acetamide (δ 2.1–2.3 ppm) moieties .
  • IR spectroscopy : Confirm thioether (C-S stretch, ~680 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) groups .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ peak) and purity (>95%) .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation .
  • Handling : Use PPE (gloves, lab coat) and fume hoods. Avoid contact with heat/sparks due to thermal instability .
  • Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational tools like molecular docking predict biological potential?

  • PASS program : Predicts antimicrobial or anticancer activity by comparing structural motifs to known bioactive compounds .
  • Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., kinase domains) using the triazole’s electron-deficient core for π-π stacking .
  • ADMET prediction : Use SwissADME to assess solubility (LogP ~3.5) and cytochrome P450 interactions .

Q. What strategies resolve contradictory bioactivity data across assay systems?

  • Orthogonal assays : Compare results from MTT (cytotoxicity), apoptosis (Annexin V), and kinase inhibition (ATPase) assays .
  • Purity validation : Confirm compound integrity via HPLC post-assay to rule out degradation artifacts .
  • Cell line selection : Test across diverse models (e.g., HeLa vs. MCF-7) to account for variability in target expression .

Q. How to design SAR studies focusing on the 4-chlorobenzyl substituent?

  • Substituent variation : Synthesize analogs with halogen (Br, F) or methyl groups at the benzyl position .
  • Bioactivity correlation : Test modified compounds in kinase inhibition assays to quantify IC50 shifts .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical hydrophobic interactions .

Q. What methodologies integrate computational and experimental synthesis optimization?

  • ICReDD framework : Combine quantum chemical calculations (Gaussian) with high-throughput screening to predict optimal reaction conditions (e.g., solvent, catalyst) .
  • Machine learning : Train models on historical yield data to recommend solvent/base pairs for novel intermediates .

Q. How to design in vitro assays for anticancer mechanism elucidation?

  • Apoptosis : Use flow cytometry with propidium iodide/Annexin V staining .
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using competitive binding assays .
  • Metabolic stability : Incubate with liver microsomes to estimate half-life and guide in vivo studies .

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